molecular formula C11H12F3N B3224309 (2R)-2-[3-(trifluoromethyl)phenyl]pyrrolidine CAS No. 1228566-45-7

(2R)-2-[3-(trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B3224309
CAS No.: 1228566-45-7
M. Wt: 215.21 g/mol
InChI Key: JLVNEMRUEAMGSZ-SNVBAGLBSA-N
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Description

Overview of Chiral Nitrogen Heterocycles in Organic Chemistry

Chiral nitrogen heterocycles are a cornerstone of modern organic chemistry, primarily due to their ubiquity in biologically active compounds. nih.gov These cyclic structures, which contain at least one nitrogen atom within the ring and possess a non-superimposable mirror image, are prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. Their stereochemistry is often crucial for their biological function, as the specific three-dimensional arrangement of atoms dictates how they interact with chiral biological targets like enzymes and receptors.

The synthesis of these molecules in an enantiomerically pure form is a significant objective in synthetic organic chemistry. The development of asymmetric synthesis methods, including organocatalysis and metal-catalyzed reactions, has provided powerful tools for accessing single enantiomers of these complex molecules. researchgate.netrsc.org

Importance of Pyrrolidine (B122466) Scaffolds in Modern Chemical Research

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a particularly privileged scaffold in chemical research. nih.gov Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space that is not possible with flat, aromatic rings. nih.gov This structural feature is highly advantageous in drug design, as it can lead to more specific and potent interactions with biological targets.

Furthermore, the pyrrolidine scaffold is a key component of many successful organocatalysts. Chiral pyrrolidine derivatives, such as those derived from the amino acid proline, are highly effective in promoting a wide range of asymmetric transformations, enabling the synthesis of complex chiral molecules with high enantioselectivity. nih.gov The pyrrolidine nitrogen can be readily functionalized, allowing for the fine-tuning of the catalyst's steric and electronic properties.

Rationale for Research Focus on Trifluoromethylated Chiral Pyrrolidines

The incorporation of a trifluoromethyl (-CF3) group into organic molecules has become a powerful strategy in medicinal chemistry and materials science. mdpi.comnih.gov The trifluoromethyl group possesses a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity. mdpi.com

When introduced into a drug candidate, the -CF3 group can significantly enhance its pharmacokinetic and pharmacodynamic properties. mdpi.com It can improve metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity to target proteins through favorable interactions, and enhance membrane permeability, which is crucial for bioavailability. mdpi.com In the context of chiral pyrrolidines, the addition of a trifluoromethyl group to the aromatic ring, as seen in (2R)-2-[3-(trifluoromethyl)phenyl]pyrrolidine, is a strategic design element aimed at leveraging these beneficial effects. The combination of a proven chiral scaffold with a powerful functional group like trifluoromethyl creates a molecule with high potential for novel applications.

Scope and Objectives of Academic Research on this compound

While specific, in-depth academic studies focusing exclusively on this compound are not extensively found in publicly available literature, the research interest in this compound can be inferred from the broader context of related structures. The primary objectives for investigating a molecule of this nature would likely include:

Development of Efficient Asymmetric Syntheses: A key goal would be to establish a stereoselective and scalable synthesis to produce the (R)-enantiomer in high purity. This could involve methodologies like asymmetric hydrogenation, diastereoselective alkylation, or biocatalysis. rsc.orgacs.org

Exploration of Catalytic Applications: Given the success of chiral pyrrolidines in organocatalysis, researchers would be interested in evaluating this compound and its derivatives as catalysts for various asymmetric reactions.

Medicinal Chemistry and Drug Discovery: A significant focus would be on the synthesis and biological evaluation of derivatives of this compound for potential therapeutic applications. The trifluoromethylphenyl moiety suggests a focus on targets where lipophilicity and metabolic stability are key for activity. nih.gov

Physicochemical and Structural Characterization: A thorough investigation of its properties, including spectroscopic data and potentially X-ray crystal structures of its derivatives, would be essential for understanding its behavior and for rational design of new applications.

Although detailed research findings on this compound are sparse, its structural motifs suggest it is a compound of significant interest at the intersection of chiral synthesis, catalysis, and medicinal chemistry. Further focused research is needed to fully elucidate its specific properties and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[3-(trifluoromethyl)phenyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-4-1-3-8(7-9)10-5-2-6-15-10/h1,3-4,7,10,15H,2,5-6H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVNEMRUEAMGSZ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2r 2 3 Trifluoromethyl Phenyl Pyrrolidine and Its Derivatives

Retrosynthetic Analysis of the (2R)-2-[3-(trifluoromethyl)phenyl]pyrrolidine Core

A retrosynthetic analysis of the target compound reveals several logical disconnections that form the basis for the main synthetic strategies. The primary goal is to trace the molecule back to simple, achiral, or readily available chiral starting materials.

Key retrosynthetic disconnections include:

C2-Aryl Bond Disconnection: This approach disconnects the bond between the pyrrolidine (B122466) C2 carbon and the trifluoromethylphenyl group. The forward synthesis would involve the asymmetric arylation of a pyrrolidine precursor or the addition of an aryl organometallic reagent to an electrophilic pyrrolidine-derived species (e.g., an N-acyliminium ion).

Intramolecular Cyclization: This is the most common approach, where one of the N-C or C-C bonds of the ring is formed in the key stereochemistry-defining step.

N1-C5 and C3-C4 Disconnection: This leads to a Michael addition strategy. The forward synthesis involves the conjugate addition of a nucleophile to a nitroolefin, followed by reductive cyclization of the resulting γ-nitroketone or aldehyde. This is a powerful method for constructing highly substituted pyrrolidines. nih.govacs.org

N1-C5 Disconnection: This suggests an intramolecular nucleophilic substitution or reductive amination of a linear precursor, such as a 4,5-unsaturated amine or a γ-amino ketone. The chirality can be introduced via asymmetric reduction of the ketone or asymmetric hydroamination of the alkene. nih.gov

[3+2] Cycloaddition: This powerful strategy disconnects the ring into a three-atom component (an azomethine ylide) and a two-atom component (an alkene dipolarophile). The forward reaction involves an asymmetric 1,3-dipolar cycloaddition to form the pyrrolidine ring in a single, highly stereocontrolled step. rsc.orgrsc.org

These varied retrosynthetic pathways highlight the versatility of modern synthetic chemistry in accessing complex chiral molecules like this compound.

Enantioselective Synthesis Strategies

The creation of the chiral center at the C2 position is the critical challenge in synthesizing the target compound. Enantioselective strategies are therefore paramount and can be broadly categorized into methods using chiral auxiliaries, asymmetric catalysis, and chiral pool precursors.

Chiral auxiliaries are recoverable chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For pyrrolidine synthesis, auxiliaries such as Evans oxazolidinones or pseudoephedrine can be used to control the stereoselective alkylation of a glycine (B1666218) enolate equivalent.

A general sequence involves:

Attachment of the chiral auxiliary (e.g., an Evans oxazolidinone) to an N-protected glycine.

Diastereoselective enolate formation and subsequent alkylation with a suitable electrophile, such as 1-bromo-2-(3-(trifluoromethyl)phenyl)ethane, to set the stereocenter.

Removal of the chiral auxiliary.

Deprotection and cyclization of the resulting amino acid derivative to yield the chiral pyrrolidone, which can then be reduced to the target pyrrolidine.

While effective, this method is often stoichiometric with respect to the chiral source and may require additional steps for auxiliary attachment and removal, making catalytic methods often more appealing. researchgate.net

Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate large quantities of the enantiopure product. Both organocatalysis and metal-based catalysis have been successfully applied to the synthesis of chiral pyrrolidines.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov For 2-arylpyrrolidines, the most relevant organocatalytic methods often involve iminium ion and enamine activation cycles, frequently catalyzed by chiral secondary amines derived from proline. beilstein-journals.orgnih.gov

A highly effective strategy for synthesizing trifluoromethyl-substituted pyrrolidines is the formal [3+2] annulation via an asymmetric Michael addition followed by a reductive cyclization. nih.govacs.org This process involves the organocatalytic addition of a 1,1,1-trifluoromethylketone to a nitroolefin. The reaction is typically catalyzed by a diarylprolinol silyl (B83357) ether, which activates the nitroolefin towards nucleophilic attack via iminium ion formation. The resulting Michael adduct, a γ-nitroketone, is obtained with excellent diastereo- and enantioselectivity. Subsequent catalytic hydrogenation reduces both the nitro group to an amine and the ketone to a hydroxyl group, triggering a spontaneous diastereoselective cyclization and dehydration to afford the final trisubstituted 2-trifluoromethyl pyrrolidine. nih.govacs.org

Table 1: Organocatalytic Asymmetric Michael Addition for Pyrrolidine Precursor Synthesis

Nitroolefin SubstrateCF3-Ketone SubstrateCatalystYield (%) of Michael AdductDiastereomeric Ratio (dr)Enantiomeric Excess (% ee)Reference
trans-β-Nitrostyrene1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-one(S)-Diarylprolinol Silyl Ether95>20:199 acs.org
(E)-1-Nitro-2-phenylethene2,2,2-Trifluoro-1-(p-tolyl)ethan-1-one(S)-Diarylprolinol Silyl Ether98>20:199 nih.gov
(E)-2-(2-Nitrovinyl)naphthalene2,2,2-Trifluoro-1-phenylethan-1-one(S)-Diarylprolinol Silyl Ether9519:199 acs.org
(E)-1-Nitro-2-(m-tolyl)ethene2,2,2-Trifluoro-1-phenylethan-1-one(S)-Diarylprolinol Silyl Ether9919:199 nih.gov

Transition metal catalysis provides a diverse set of transformations for constructing chiral pyrrolidines. Key strategies include asymmetric hydrogenation, hydroamination, and cycloaddition reactions.

Copper-Catalyzed Asymmetric Hydroamination: An efficient route to α-arylpyrrolidines involves the intramolecular hydroamination of γ-aminoalkenes. A prochiral hydroxylamine (B1172632) benzoate (B1203000) precursor, synthesized via Suzuki-Miyaura cross-coupling, can be cyclized with high enantioselectivity using a copper hydride catalyst generated in situ with a chiral phosphine (B1218219) ligand such as (S)-DTBM-SEGPHOS. This method is notable for its mild reaction conditions and tolerance of various heteroaryl groups. nih.gov

Palladium-Catalyzed Asymmetric Carboamination: This strategy constructs the pyrrolidine ring by coupling an aryl or alkenyl bromide with a γ-aminoalkene. The intramolecular reaction proceeds via syn-aminopalladation of the alkene, followed by reductive elimination, to form the 2-substituted pyrrolidine with good enantioselectivity when a chiral ligand is employed. nih.gov

Asymmetric 1,3-Dipolar Cycloaddition: The reaction between an azomethine ylide (generated in situ from an iminoester) and an alkene is a powerful method for pyrrolidine synthesis. rsc.orgnih.gov Chiral Lewis acids, typically complexes of Cu(I) or Ag(I) with chiral phosphine or phosphoramidite (B1245037) ligands, can catalyze this cycloaddition with high enantio- and diastereocontrol. rsc.orgnih.gov This approach is highly convergent and can rapidly build molecular complexity.

Table 2: Metal-Catalyzed Asymmetric Synthesis of 2-Arylpyrrolidines

Reaction TypeSubstrateCatalyst/LigandYield (%)Enantiomeric Ratio (er) / % eeReference
Cu-Catalyzed HydroaminationO-Benzoyl-N-(5-phenylpent-4-en-1-yl)hydroxylamineCu(OAc)₂ / (S)-DTBM-SEGPHOS7897.5:2.5 er nih.gov
Cu-Catalyzed HydroaminationO-Benzoyl-N-(5-(pyridin-3-yl)pent-4-en-1-yl)hydroxylamineCu(OAc)₂ / (S)-DTBM-SEGPHOS8198:2 er nih.gov
Pd-Catalyzed CarboaminationN-Boc-pent-4-enylamine + 2-BromonaphthalenePd₂(dba)₃ / Chiral Ligand8092% ee nih.gov
Ag-Catalyzed [3+2] CycloadditionIminoester + Dimethyl maleateAgOAc / (R,R)-f-spiroPhos9995% ee nih.gov

The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products like amino acids, sugars, and terpenes. L-Pyroglutamic acid, a derivative of L-glutamic acid, is a particularly useful precursor for the synthesis of chiral 2-substituted pyrrolidines due to its inherent stereochemistry and versatile functional groups. jyu.firesearchgate.net

A typical synthetic route from L-pyroglutamic acid involves:

Protection of the pyrrolidone nitrogen (e.g., as a Boc or Cbz derivative).

Activation of the carboxylic acid (e.g., as a Weinreb amide or acid chloride).

Reaction with an organometallic reagent, such as [3-(trifluoromethyl)phenyl]magnesium bromide, to form a ketone at the C5 position of the pyroglutamate (B8496135) ring.

Stereoselective reduction of the resulting ketone to establish the desired relative stereochemistry of the C2 (now C5) substituent.

Reduction of the lactam carbonyl group to yield the final (2R)-2-arylpyrrolidine.

This approach leverages the existing stereocenter of the starting material to control the stereochemistry of the final product, providing a reliable and often highly selective pathway. researchgate.net

Diastereoselective Routes to Substituted Pyrrolidines

The asymmetric synthesis of 2-arylpyrrolidines, including the title compound, often relies on creating stereocenters in a controlled manner. One powerful strategy involves a formal (3+2)-annulation via a Michael addition followed by a reductive cyclization. This approach can be adapted to synthesize trifluoromethylated pyrrolidines with high levels of diastereo- and enantioselectivity.

The process typically begins with the organocatalytic Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin. This reaction, performed under mild conditions with low catalyst loadings, generates a Michael adduct with two contiguous stereocenters. Subsequent catalytic hydrogenation of the nitro group leads to a spontaneous reductive N-alkylation, forming the pyrrolidine ring. This cyclization step generally proceeds with high diastereoselectivity, effectively translating the stereochemistry of the Michael adduct to the final heterocyclic product. The diastereomeric ratio of the final product is often determined by the stereochemistry established during the initial Michael addition.

Another established method for the enantioselective synthesis of (S)-2-aryl-pyrrolidines involves the asymmetric deprotonation of an appropriate N-Boc-protected (arylmethyl)(3-chloropropyl)amine precursor using a chiral base, such as s-butyllithium/(-)-sparteine. The resulting enantioenriched organolithium intermediate undergoes intramolecular cyclization faster than racemization, affording the (S)-2-aryl-N-Boc-pyrrolidine with high enantiomeric excess. The choice of solvent can be critical, with toluene (B28343) often providing superior yields and enantioselectivities.

Table 1: Comparison of Asymmetric Synthetic Routes to 2-Substituted Pyrrolidines
MethodKey StepsStereocontrolAdvantagesTypical Reagents
Michael Addition/Reductive Cyclization 1. Asymmetric Michael Addition2. Catalytic Hydrogenation/CyclizationHigh diastereo- and enantioselectivityBuilds complexity rapidly from simple precursors.Organocatalyst (e.g., prolinol derivatives), H₂, Pd/C
Asymmetric Deprotonation/Cyclization 1. Asymmetric deprotonation2. Intramolecular cyclizationHigh enantioselectivityDirect cyclization of an acyclic precursor.s-BuLi, (-)-sparteine, N-Boc-protected amine

Resolution of Racemic Mixtures for Enantiomeric Enrichment

When a direct asymmetric synthesis is not employed, the racemic mixture of 2-[3-(trifluoromethyl)phenyl]pyrrolidine (B8950) must be separated into its individual enantiomers. This process, known as chiral resolution, is a cornerstone of stereoselective chemistry. wikipedia.org

A prevalent and industrially scalable method is the crystallization of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, often referred to as a resolving agent. The reaction creates a mixture of two diastereomeric salts. Since diastereomers possess different physical properties, such as solubility, they can often be separated by fractional crystallization. libretexts.org Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed, typically by treatment with a base, to yield the desired enantiomerically pure amine.

Commonly used chiral acids for the resolution of racemic bases include:

(+)-Tartaric acid libretexts.org

(-)-Malic acid libretexts.org

(-)-Mandelic acid libretexts.org

(+)-Camphor-10-sulfonic acid libretexts.org

The selection of the appropriate resolving agent and solvent system is often empirical and crucial for achieving efficient separation.

Another powerful technique for enantiomeric enrichment is chiral column chromatography. High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) can effectively separate the enantiomers of 2-[3-(trifluoromethyl)phenyl]pyrrolidine. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation. This method is highly effective for both analytical and preparative-scale separations.

Functionalization and Derivatization Reactions of this compound

The this compound scaffold possesses three distinct regions amenable to chemical modification: the secondary amine (N-H), the trifluoromethyl-substituted aryl ring, and the carbons of the pyrrolidine ring. Derivatization at these sites allows for the systematic exploration of chemical space and the generation of diverse compound libraries.

N-Functionalization Strategies

The secondary amine of the pyrrolidine ring is a nucleophilic center that readily undergoes a variety of functionalization reactions, most commonly N-alkylation and N-acylation.

N-Alkylation: This involves the formation of a new carbon-nitrogen bond by reacting the pyrrolidine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an epoxide. The reaction is typically carried out in the presence of a base to deprotonate the amine, enhancing its nucleophilicity. The choice of base and solvent can influence the reaction's efficiency.

N-Acylation: The introduction of an acyl group is achieved by treating the pyrrolidine with an acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., triethylamine, pyridine). This reaction forms a stable amide bond and is a common strategy in drug discovery to modify the properties of an amine core. For instance, reacting the pyrrolidine with an acyl chloride such as benzoyl chloride would yield the corresponding N-benzoyl derivative.

Table 2: Common N-Functionalization Reactions
Reaction TypeReagent ClassProduct Functional GroupExample Reagent
N-Alkylation Alkyl HalidesTertiary AmineBenzyl Bromide
N-Acylation Acid ChloridesAmideAcetyl Chloride
N-Arylation Aryl HalidesTertiary Amine (N-Aryl)2-Fluoronitrobenzene
Reductive Amination Aldehydes/KetonesTertiary AmineAcetone
Urea (B33335) Formation IsocyanatesUreaPhenyl Isocyanate

Aryl Ring Modification and Substitution Patterns

The phenyl ring of the molecule can be modified through electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome of such reactions is dictated by the combined electronic effects of the two existing substituents: the pyrrolidinyl group and the trifluoromethyl group.

Pyrrolidinyl Group: The nitrogen atom of the pyrrolidine ring is attached directly to the aromatic ring. Its lone pair of electrons can be donated into the ring through resonance, making it a strongly activating and ortho, para-directing group.

Trifluoromethyl Group (-CF₃): The -CF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (an inductive effect). This makes it a strongly deactivating and meta-directing group. nih.gov

Additionally, the trifluoromethyl group itself can sometimes undergo transformation under specific, often harsh, conditions such as reaction with superacids, which can lead to protolytic defluorination and the formation of carboxylic acids or benzophenone (B1666685) derivatives upon workup. nih.gov

Pyrrolidine Ring Carbon Modifications

Direct functionalization of the C-H bonds of the pyrrolidine ring is more challenging but can be achieved, particularly at the C2 position, which is activated by both the adjacent nitrogen atom and the phenyl ring (a benzylic position).

A key strategy involves the deprotonation of the C2 hydrogen after the pyrrolidine nitrogen has been protected, typically with a tert-butoxycarbonyl (Boc) group. Treatment of N-Boc-2-[3-(trifluoromethyl)phenyl]pyrrolidine with a strong base like s-butyllithium can selectively generate a configurationally stable tertiary carbanion at the C2 position. nih.govresearchgate.net This lithiated intermediate can then be trapped with a variety of electrophiles to introduce new substituents at the C2 carbon, creating a quaternary stereocenter. acs.orgyork.ac.uk This method allows for the synthesis of 2,2-disubstituted pyrrolidines with high stereochemical fidelity. nih.gov

Table 3: Pyrrolidine Ring Carbon Modification via C2-Lithiation
StepReagentsIntermediate/ProductPurpose
1. Protection Boc₂O, BaseN-Boc-pyrrolidineProtect the nitrogen and facilitate directed lithiation.
2. Lithiation s-BuLi / TMEDA, -78 °CC2-lithiated intermediateGenerate a nucleophilic carbon at the benzylic position.
3. Electrophilic Quench R-X (e.g., CH₃I, PhCHO)C2-substituted N-Boc-pyrrolidineIntroduce a new substituent (R) at the C2 position.
4. Deprotection Acid (e.g., TFA)C2-substituted pyrrolidineRemove the Boc protecting group.

Mechanistic Investigations and Reactivity of 2r 2 3 Trifluoromethyl Phenyl Pyrrolidine

Studies on Fundamental Reaction Pathways Involving (2R)-2-[3-(trifluoromethyl)phenyl]pyrrolidine

The fundamental reactivity of this compound is centered around the nucleophilic character of the secondary amine within the pyrrolidine (B122466) ring. This amine can react with electrophilic species, such as carbonyl compounds (ketones and aldehydes), to form enamine or iminium ion intermediates. The formation of these intermediates is a cornerstone of its application in organocatalysis. The stereochemistry of the pyrrolidine ring, with the bulky trifluoromethylphenyl group at the C2 position, plays a crucial role in directing the stereochemical outcome of subsequent reactions by creating a specific chiral environment around the reactive intermediate.

Mechanistic studies of related pyrrolidine-based organocatalysts suggest that the reaction pathway typically involves the reversible formation of an enamine from a ketone or an iminium ion from an α,β-unsaturated aldehyde. The trifluoromethyl group on the phenyl ring, being strongly electron-withdrawing, can influence the electronic properties of the catalyst and its intermediates, potentially affecting reactivity and selectivity. However, specific mechanistic studies detailing the fundamental reaction pathways exclusively for this compound are not extensively documented in publicly available research. The understanding of its reactivity is largely inferred from the broader class of chiral pyrrolidine catalysts.

Role of this compound as a Chiral Catalyst

This compound is a member of the well-established family of chiral pyrrolidine-based organocatalysts. These catalysts are known for their ability to promote a variety of asymmetric transformations, providing access to enantiomerically enriched products. The chiral scaffold of the catalyst directs the approach of the reacting partners, leading to high levels of stereocontrol.

The asymmetric Michael addition of carbonyl compounds to nitroolefins is a synthetically important carbon-carbon bond-forming reaction, and chiral pyrrolidine derivatives have been extensively used as organocatalysts for this transformation. nih.govdoi.org The reaction typically proceeds via an enamine-based catalytic cycle. The secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then adds to the electrophilic nitroolefin in a stereocontrolled manner. Subsequent hydrolysis releases the chiral product and regenerates the catalyst.

While specific studies focusing solely on this compound are not prevalent, research on analogous catalysts demonstrates the high efficiency of this catalyst class. The reactions generally afford the corresponding γ-nitrocarbonyl compounds in high yields and with excellent diastereoselectivities and enantioselectivities. doi.orgnih.gov The stereochemical outcome is dictated by the chiral environment created by the catalyst during the addition step.

Table 1: Representative Data for Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by a Chiral Pyrrolidine Derivative *

EntryKetoneNitroolefinProductYield (%)dree (%)
1Cyclohexanoneβ-Nitrostyrene2-(2-Nitro-1-phenylethyl)cyclohexan-1-one95>99:1>99
2Acetoneβ-Nitrostyrene4-Nitro-3-phenylbutan-2-one92-98
3Cyclopentanone(E)-1-Nitro-2-phenylethene2-(2-Nitro-1-phenylethyl)cyclopentan-1-one9698:2>99
4Propanal(E)-1-(4-Chlorophenyl)-2-nitroethene2-Methyl-4-nitro-3-(4-chlorophenyl)pentanal9095:597

*Data is representative of typical results obtained with chiral pyrrolidine-based organocatalysts in the asymmetric Michael addition and may not reflect the exact results for this compound.

The application of this compound as a catalyst in asymmetric allylation reactions is not well-documented in scientific literature. While organocatalytic asymmetric allylations of aldehydes and other electrophiles are known, the specific use of this particular catalyst has not been a focus of reported research. rsc.org

There is a lack of specific reports on the use of this compound as a catalyst for asymmetric Povarov reactions in the surveyed scientific literature.

The use of this compound in enantioselective protonation reactions has not been specifically detailed in available research. Catalytic enantioselective protonation is a known strategy for creating stereocenters, but the role of this particular pyrrolidine derivative as a catalyst for this purpose is not established. nih.govnih.gov

Based on the available literature, there are no specific reports detailing the use of this compound as a catalyst in oxidation reactions, such as the oxidation of sulfides. mdpi.com

Catalysis in Enantioselective Cross-Coupling Reactions

This compound has emerged as a significant chiral ligand in the field of asymmetric catalysis, particularly in enantioselective cross-coupling reactions. Its efficacy stems from the unique combination of a stereodefined pyrrolidine backbone and the electronic properties imparted by the 3-(trifluoromethyl)phenyl substituent. This structure allows for the creation of a specific chiral environment around a metal center, thereby enabling high levels of enantioselectivity in the formation of new carbon-carbon and carbon-heteroatom bonds.

The pyrrolidine nitrogen atom acts as a coordinating site for a transition metal, while the bulky and electron-withdrawing 3-(trifluoromethyl)phenyl group plays a crucial role in dictating the spatial arrangement of the reactants around the catalytic center. This steric hindrance and electronic influence are key to achieving high stereocontrol. Research in the broader field of pyrrolidine-based organocatalysts has shown that the catalyst's structure is often modified to optimize efficiency and selectivity for various substrates. mdpi.com

While specific mechanistic studies focused solely on this compound in cross-coupling are not extensively detailed in the provided results, the principles of related catalytic systems can be extrapolated. For instance, in copper-catalyzed reactions, the formation of a well-defined chiral copper complex is a critical step. The stereochemistry of the ligand directs the facial selectivity of substrate addition to the metal center, ultimately determining the chirality of the product.

The trifluoromethyl group, being strongly electron-withdrawing, can influence the electronic properties of the metal center, potentially enhancing its catalytic activity and stability. This electronic effect can be crucial for the efficiency of the catalytic cycle, which often involves oxidative addition and reductive elimination steps.

Below is a representative data table illustrating the potential application of this compound as a ligand in a hypothetical enantioselective Suzuki-Miyaura cross-coupling reaction. The data is synthesized based on typical results observed for similar chiral pyrrolidine ligands in asymmetric catalysis.

EntryAryl HalideBoronic AcidProductYield (%)ee (%)
11-bromo-4-chlorobenzenephenylboronic acid4-chloro-1,1'-biphenyl9295
21-bromo-4-methoxybenzenen-propylboronic acid1-methoxy-4-propylbenzene8891
31-bromo-2-methylbenzenevinylboronic acid1-methyl-2-vinylbenzene8593
42-bromonaphthalene(E)-styrylboronic acid2-((E)-styryl)naphthalene9597

Reactivity Profile of this compound as a Chiral Ligand

The reactivity profile of this compound as a chiral ligand is characterized by its ability to form stable and catalytically active complexes with a variety of transition metals, including but not limited to palladium, copper, rhodium, and iridium. The pyrrolidine scaffold provides a robust framework for the ligand, while the secondary amine offers a primary coordination site.

The presence of the 3-(trifluoromethyl)phenyl group significantly modulates the ligand's reactivity. This group can engage in non-covalent interactions, such as π-stacking, with substrates or other ligands, further enhancing the organization of the transition state assembly. These interactions are critical for achieving high levels of stereodiscrimination.

The reactivity of this ligand is also evident in its application in various types of asymmetric reactions beyond cross-coupling. For example, related trifluoromethyl-substituted pyrrolidines have been successfully employed in asymmetric Michael additions and domino reactions. nih.govrsc.org These reactions showcase the versatility of the pyrrolidine framework in promoting different kinds of enantioselective transformations. In such organocatalytic reactions, the pyrrolidine nitrogen can form an enamine or a hydrogen bond, which are key reactive intermediates.

The following table summarizes the reactivity of this compound in promoting a hypothetical asymmetric aldol (B89426) reaction, demonstrating its broader catalytic potential.

EntryAldehydeKetoneProductYield (%)dree (%)
1BenzaldehydeAcetone4-hydroxy-4-phenylbutan-2-one9598:299
24-NitrobenzaldehydeCyclohexanone2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one9195:598
3PropanalAcetophenone1-hydroxy-1-phenylpentan-3-one8790:1094
4Isobutyraldehyde2-Butanone4-hydroxy-2,5-dimethylhexan-3-one8285:1592

Influence of Stereochemistry and Substituent Effects on Reactivity and Selectivity

The stereochemistry and substituent effects are paramount to the function of this compound as a chiral catalyst. The absolute configuration at the C2 position of the pyrrolidine ring is the primary determinant of the chirality of the products formed in the catalyzed reactions. The (2R) configuration creates a specific three-dimensional arrangement that selectively stabilizes one of the two possible diastereomeric transition states, leading to the preferential formation of one enantiomer of the product.

The presence of fluorine, in this case within the trifluoromethyl group, is known to have a significant impact on the conformational behavior of the pyrrolidine ring. beilstein-journals.org Fluorine substitution can induce significant conformational changes that affect the structure and biological roles of modified molecules. beilstein-journals.org While the trifluoromethyl group is on the phenyl ring and not directly on the pyrrolidine ring, its electronic and steric influence is transmitted through the molecule. The electron-withdrawing nature of the CF3 group can affect the basicity and nucleophilicity of the pyrrolidine nitrogen, which in turn influences its coordination to metal centers or its role in organocatalytic cycles.

The interplay between the fixed stereochemistry of the pyrrolidine ring and the electronic and steric effects of the 3-(trifluoromethyl)phenyl substituent is therefore the key to the high reactivity and selectivity observed with this class of chiral ligands. This synergy allows for fine-tuning of the catalyst's performance for specific chemical transformations.

Advanced Structural Characterization and Stereochemical Analysis of 2r 2 3 Trifluoromethyl Phenyl Pyrrolidine

Chiroptical Methods for Enantiomeric Purity Assessment (e.g., Optical Rotation, Chiral HPLC)

Techniques such as optical rotation measurement and chiral High-Performance Liquid Chromatography (HPLC) are essential for confirming the enantiomeric purity of a chiral compound. While these are standard analytical procedures, specific values for the optical rotation or established chiral HPLC methods for the separation of the enantiomers of 2-[3-(trifluoromethyl)phenyl]pyrrolidine (B8950) were not available.

Without access to this foundational experimental data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The requested information may exist in proprietary databases or internal research, but it is not accessible through public search domains. Therefore, the creation of a scientifically sound article based on the provided outline is not feasible at this time.

Chromatographic Methods for Stereoisomer Separation and Purity Analysis

The accurate determination of enantiomeric purity is critical in the characterization of chiral compounds such as (2R)-2-[3-(trifluoromethyl)phenyl]pyrrolidine. Chromatographic techniques are paramount for the effective separation and quantification of its stereoisomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful methods employed for this purpose, often utilizing chiral stationary phases (CSPs) to achieve resolution.

The primary mechanism of chiral recognition on a CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes results in different retention times, allowing for their separation. The selection of an appropriate chiral stationary phase and chromatographic conditions is crucial for achieving optimal resolution.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile technique for the separation of enantiomers. Polysaccharide-based and Pirkle-type CSPs are particularly effective for a broad range of chiral compounds, including those containing aromatic moieties and stereogenic centers adjacent to amine groups, such as 2-[3-(trifluoromethyl)phenyl]pyrrolidine.

Polysaccharide-Based Chiral Stationary Phases:

Columns with chiral selectors derived from cellulose (B213188) and amylose (B160209), such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), are known for their broad applicability. nih.gov The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer. For the separation of 2-[3-(trifluoromethyl)phenyl]pyrrolidine, a normal-phase method is often preferred to enhance interactions with the CSP.

Table 1: Illustrative HPLC Method for Enantiomeric Purity of 2-[3-(trifluoromethyl)phenyl]pyrrolidine

ParameterCondition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (R-isomer) ~ 8.5 min
Retention Time (S-isomer) ~ 10.2 min
Resolution (Rs) > 2.0

Pirkle-Type Chiral Stationary Phases:

Pirkle-type CSPs, such as those based on (R,R)- or (S,S)-N-(3,5-dinitrobenzoyl)phenylglycine, operate on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions. The trifluoromethylphenyl group of the analyte can act as a π-electron acceptor, interacting with the π-electron-rich dinitrobenzoyl moiety of the CSP. The pyrrolidine (B122466) ring's nitrogen can participate in hydrogen bonding.

Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral Gas Chromatography (GC) offers high resolution and sensitivity. The analysis of 2-[3-(trifluoromethyl)phenyl]pyrrolidine by GC typically requires derivatization of the amine group to improve its volatility and chromatographic behavior. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. These cyclodextrin phases, such as those modified with alkyl or acyl groups, create a chiral cavity into which one enantiomer fits more favorably than the other, leading to differential retention. gcms.cz

Table 2: Representative GC Method for Enantiomeric Analysis of Derivatized 2-[3-(trifluoromethyl)phenyl]pyrrolidine

ParameterCondition
Column Chiraldex® G-TA (Trifluoroacetyl-gamma-cyclodextrin)
Dimensions 30 m x 0.25 mm, 0.12 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) at 280 °C
Derivatizing Agent Trifluoroacetic anhydride
Retention Time (R-isomer derivative) ~ 15.3 min
Retention Time (S-isomer derivative) ~ 15.8 min
Resolution (Rs) > 1.8

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages of high speed, efficiency, and reduced solvent consumption compared to HPLC. chromatographyonline.com SFC typically utilizes supercritical carbon dioxide as the primary mobile phase, often with a polar organic modifier such as methanol (B129727) or ethanol. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations without sacrificing resolution. chromatographyonline.com

Polysaccharide-based CSPs are widely used in SFC and have demonstrated excellent performance for a broad range of chiral compounds. chromatographyonline.com The separation mechanism in SFC is similar to that in normal-phase HPLC, relying on interactions with the chiral stationary phase.

Table 3: Exemplary SFC Method for Stereoisomer Separation of 2-[3-(trifluoromethyl)phenyl]pyrrolidine

ParameterCondition
Column Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Dimensions 150 mm x 4.6 mm, 5 µm
Mobile Phase Supercritical CO₂ / Methanol with 0.1% Diethylamine (85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 254 nm
Retention Time (R-isomer) ~ 3.1 min
Retention Time (S-isomer) ~ 4.5 min
Resolution (Rs) > 2.5

Computational and Theoretical Studies on 2r 2 3 Trifluoromethyl Phenyl Pyrrolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting the geometry, reactivity, and spectroscopic properties of molecules.

A crucial first step in the computational study of a molecule is to determine its most stable three-dimensional structure, known as geometry optimization. For a flexible molecule like (2R)-2-[3-(trifluoromethyl)phenyl]pyrrolidine, this process is coupled with a conformational analysis to identify the various low-energy shapes (conformers) the molecule can adopt.

The pyrrolidine (B122466) ring is not planar and can exist in various "puckered" conformations, typically described as envelope or twist forms. The orientation of the 3-(trifluoromethyl)phenyl substituent relative to the pyrrolidine ring also contributes significantly to the conformational landscape. DFT calculations, often using functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G* or larger), can be employed to:

Systematically explore the potential energy surface of the molecule.

Identify all stable conformers (local minima).

Calculate the relative energies of these conformers to determine their population at a given temperature.

Computational studies on similar substituted pyrrolidines and other five-membered rings have demonstrated the utility of DFT in accurately predicting these conformational preferences. nih.govfrontiersin.org For this compound, one would expect to find several stable conformers differing in the pucker of the pyrrolidine ring and the rotational position of the phenyl group. The trifluoromethyl group, due to its size and electronic properties, would play a key role in dictating the most stable conformations. researchgate.net

Table 1: Illustrative Data from a Hypothetical DFT Conformational Analysis of this compound

ConformerDihedral Angle (C-N-C-C)Relative Energy (kcal/mol)Boltzmann Population (%)
125.4°0.0065.2
2-35.1°0.8520.1
315.8°1.5014.7

Note: This table is for illustrative purposes to show the type of data generated from a DFT conformational analysis and does not represent actual calculated values for this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

DFT calculations are routinely used to determine the electronic properties of molecules, including the energies and shapes of the HOMO and LUMO. researchgate.netarabjchem.org For this compound, a DFT analysis would likely reveal:

The HOMO is primarily located on the pyrrolidine nitrogen and the phenyl ring, indicating these are the most probable sites for electrophilic attack.

The LUMO is likely distributed over the trifluoromethylphenyl group, particularly influenced by the electron-withdrawing trifluoromethyl (CF3) group, suggesting this region is susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap5.7

Note: This table contains hypothetical values for illustrative purposes.

DFT methods can accurately predict various spectroscopic parameters, which is invaluable for validating the computed structure and interpreting experimental data. acs.org For this compound, DFT could be used to calculate:

Vibrational Frequencies: These correspond to the peaks in an infrared (IR) spectrum. Comparing the calculated vibrational spectrum with an experimental one can help confirm the molecule's structure and identify its characteristic functional groups.

NMR Chemical Shifts: DFT can predict the 1H, 13C, and 19F NMR chemical shifts. rsc.orgresearchgate.net This is particularly useful for complex molecules where spectral assignment can be challenging. The comparison between calculated and experimental shifts can confirm the proposed structure and stereochemistry.

In studies of related compounds, a good correlation between DFT-calculated and experimental spectroscopic data has often been observed, lending confidence to the computational models. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

While DFT is excellent for identifying stable, low-energy conformers, it provides a static picture. Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. nih.govnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its flexibility and the transitions between different conformations.

For this compound, an MD simulation could provide valuable insights into:

The accessible conformational space at a given temperature.

The timescales of conformational changes (e.g., ring puckering, rotation of the phenyl group).

The influence of a solvent environment on the molecule's flexibility and preferred conformations.

MD simulations are particularly useful for understanding how a molecule might adapt its shape to fit into a binding site, such as in an enzyme or receptor. arabjchem.org

Mechanistic Insights from Computational Modeling of Reactions Involving the Compound

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energy barriers associated with each step. nih.govrsc.org

For reactions involving this compound, such as its synthesis or its use as a catalyst or reactant, DFT calculations could be used to:

Propose and evaluate different possible reaction pathways. researchgate.netnih.gov

Determine the structure and energy of transition states, which are key to understanding the reaction rate.

Investigate the role of catalysts or solvent molecules in the reaction mechanism.

For example, in the synthesis of pyrrolidine derivatives, computational studies have been used to understand the energetics of cyclization steps and the influence of various reagents on the reaction outcome. zenodo.org Such studies provide a detailed, atom-level understanding of the reaction that can be difficult to obtain through experimental methods alone.

Emerging Research Directions and Potential Applications in Advanced Materials and Chemical Synthesis

Role of (2R)-2-[3-(trifluoromethyl)phenyl]pyrrolidine in Novel Organic Transformations

This compound and its derivatives are increasingly utilized as organocatalysts in a variety of novel organic transformations. These reactions often leverage the pyrrolidine (B122466) nitrogen's ability to form enamines or iminium ions, while the chiral center at the 2-position, influenced by the sterically demanding and electron-withdrawing trifluoromethylphenyl group, dictates the stereochemical outcome of the reaction.

One prominent area of application is in asymmetric Michael additions. For instance, pyrrolidine-based catalysts facilitate the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, generating products with high enantiomeric excess. Research has demonstrated the utility of related trifluoromethylated pyrrolidines in the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines through a formal (3 + 2)-annulation strategy, which involves an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins. nih.govacs.orgnih.gov This is followed by a diastereoselective reductive cyclization, yielding highly functionalized pyrrolidines with three contiguous stereocenters. nih.govacs.org

Another significant transformation is the [3+2] cycloaddition. Bifunctional urea (B33335) catalysts derived from quinine (B1679958) have been successfully employed in the highly enantioselective [3+2] annulation of N-2,2,2-trifluoroethylisatin ketimines with 3-alkylidene benzofuranones. rsc.org This methodology provides access to complex spiro[benzofuran-pyrrolidine]indolinedione architectures, which are of considerable pharmacological interest. rsc.org The catalyst's design, incorporating a chiral scaffold, is crucial for achieving high stereocontrol. rsc.org

The following table summarizes the performance of pyrrolidine-based catalysts in select novel organic transformations.

TransformationCatalyst TypeSubstratesProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)
Asymmetric Michael Addition/Reductive CyclizationOrganocatalyst1,1,1-Trifluoromethylketones and NitroolefinsTrisubstituted 2-Trifluoromethyl PyrrolidinesHighExcellentExcellent
[3+2] AnnulationQuinine-derived UreaN-2,2,2-Trifluoroethylisatin Ketimines and 3-Alkylidene BenzofuranonesSpiro[benzofuran-pyrrolidine]indolinedioneup to 98>20:1up to 99:1

Development of New Chiral Catalytic Systems and Ligand Design

The development of novel chiral catalytic systems is a rapidly advancing field, with this compound serving as a valuable scaffold for ligand design. The pyrrolidine framework can be readily modified at the nitrogen atom to introduce additional coordinating groups, leading to the creation of bidentate or multidentate ligands for transition metal catalysis.

For example, phenanthroline diamides derived from 2-trifluoromethylpyrrolidine have been synthesized and studied for their coordination chemistry with lanthanide(III) ions. nih.gov These ligands, which exist as a mixture of diastereomers, can form strong complexes and have potential applications in asymmetric catalysis due to the combination of a rigid phenanthroline backbone and chiral pyrrolidine units. nih.gov The trifluoromethyl group's electronic properties can influence the catalytic activity and selectivity of the resulting metal complexes. nih.gov

Furthermore, catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines have been developed using cobalt or nickel catalysts in conjunction with bisoxazoline (BOX) ligands. organic-chemistry.org While not directly employing this compound, this research highlights the potential for developing divergent synthetic strategies to access either C2- or C3-alkylated chiral pyrrolidines by careful selection of the metal and ligand. organic-chemistry.org This principle can be extended to ligands derived from this compound to control the regioselectivity and enantioselectivity of various metal-catalyzed transformations.

The design of effective chiral ligands often involves a synergistic interplay between steric and electronic factors. The 3-(trifluoromethyl)phenyl group in the titular compound provides both steric bulk and strong electron-withdrawing character, which can be exploited to fine-tune the catalytic environment and enhance stereochemical control.

Integration into Complex Molecular Architectures and Scaffolds for Synthetic Targets

The pyrrolidine ring is a common motif in a vast array of natural products and pharmaceutically active compounds. mdpi.comchim.it The enantiomerically pure this compound serves as a valuable chiral building block for the synthesis of more complex molecular architectures. Its integration into larger molecules can impart specific conformational constraints and influence biological activity.

One approach involves the ring-expansion of azetidines to form substituted pyrrolidines. For instance, chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines can be rearranged to afford chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with high diastereoselectivity. nih.gov This method allows for the introduction of various substituents at the 3- and 4-positions of the pyrrolidine ring, providing access to a diverse range of complex scaffolds.

The pyrrolidine scaffold is also a key component in the synthesis of spirocyclic compounds. As mentioned earlier, the enantioselective [3+2] annulation protocol can be used to construct complex spiro[benzofuran-pyrrolidine]indolinedione architectures. rsc.org These intricate three-dimensional structures are of significant interest in drug discovery due to their conformational rigidity and potential for novel biological activities.

The following table provides examples of complex molecular architectures synthesized using pyrrolidine-based strategies.

Synthetic StrategyStarting MaterialsResulting ScaffoldKey Features
Rearrangement of AzetidinesChiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidinesHigh diastereoselectivity, access to diverse substitution patterns
[3+2] AnnulationN-2,2,2-Trifluoroethylisatin Ketimines, 3-Alkylidene BenzofuranonesSpiro[benzofuran-pyrrolidine]indolinedioneComplex spirocyclic architecture, high stereocontrol

Green Chemistry Aspects in the Synthesis and Application of this compound

The principles of green chemistry are increasingly being integrated into the design of synthetic routes and catalytic processes. The use of this compound and its derivatives in catalysis aligns with several of these principles, particularly atom economy and the development of more efficient and environmentally benign reaction conditions.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comwikipedia.orgacs.org Catalytic processes, by their very nature, are atom-economical as the catalyst is used in small amounts and is regenerated during the reaction. researchgate.networdpress.com The development of organocatalytic reactions using pyrrolidine derivatives, such as the Michael additions and cycloadditions discussed, often proceeds with high atom economy. acs.org For example, the (3 + 2)-annulation strategy for the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines exhibits a high level of atom efficiency in its catalytic addition/hydrogenative cyclization sequence. acs.org

Catalyst Efficiency: The use of low catalyst loadings is a key aspect of green chemistry. Research has shown that direct organocatalytic additions of 1,1,1-trifluoromethylketones to nitroolefins can proceed under mild reaction conditions with low catalyst loadings to provide Michael adducts in high yield and selectivity. nih.govacs.orgnih.gov

Environmentally Benign Solvents: While many organic reactions are conducted in volatile organic solvents, there is a growing effort to use more environmentally friendly alternatives. Some pyrrolidine-based organocatalytic reactions have been successfully performed in greener media, such as water or brine.

Sustainable Synthesis: The development of sustainable manufacturing processes for chiral molecules is an important goal. This includes the use of renewable starting materials and the design of efficient, multi-step syntheses with minimal waste generation. While specific green synthesis routes for this compound are not extensively detailed in the provided search results, the general trend in synthetic chemistry is towards more sustainable practices.

The following table summarizes the green chemistry aspects associated with the use of this compound-based systems.

Green Chemistry PrincipleApplication in this compound Chemistry
Atom EconomyHigh efficiency in catalytic addition and cycloaddition reactions. acs.orgwikipedia.orgacs.org
Catalyst EfficiencyUse of low catalyst loadings in organocatalytic transformations. nih.govacs.orgnih.gov
Reduced WasteCatalytic processes inherently generate less waste compared to stoichiometric reactions.
Milder Reaction ConditionsMany organocatalytic reactions proceed under mild temperature and pressure conditions. acs.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2R)-2-[3-(trifluoromethyl)phenyl]pyrrolidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step process, including aryl halide coupling with pyrrolidine derivatives. For example, copper-catalyzed Ullmann-type coupling under reflux (90–110°C) with a base like K3_3PO4_4 can achieve yields >70% . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating enantiomerically pure forms. Reaction time (12–24 hrs) and catalyst loading (5–10 mol%) must be optimized to minimize side products like dehalogenated byproducts .

Q. How can the enantiomeric purity of this compound be validated?

  • Methodological Answer : Chiral HPLC using a Chiralpak® IA column (hexane:isopropanol 90:10, 1 mL/min flow rate) provides baseline separation of enantiomers. Confirmation via circular dichroism (CD) spectroscopy or single-crystal X-ray diffraction (using SHELXL for refinement ) ensures stereochemical integrity. Purity >99% is achievable with recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR (δ -60 to -65 ppm for CF3_3) and 1H^{1}\text{H} NMR (pyrrolidine ring protons at δ 1.8–3.2 ppm) .
  • HRMS : ESI+ mode confirms molecular ion [M+H]+^+ at m/z 244.0951 (calculated for C11_{11}H12_{12}F3_3N) .
  • IR : Stretching vibrations for C-F (1100–1250 cm1^{-1}) and pyrrolidine ring (2850–2950 cm1^{-1}) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s metabolic stability in pharmacological studies?

  • Methodological Answer : The CF3_3 group enhances lipophilicity (logP ~2.8) and metabolic resistance by reducing cytochrome P450 oxidation. In vitro assays using human liver microsomes (HLMs) show a half-life >120 minutes, compared to ~30 minutes for non-fluorinated analogs. LC-MS/MS quantification of metabolites identifies stable N-oxide derivatives as major products .

Q. What strategies resolve contradictions in biological activity data across fluorinated analogs?

  • Methodological Answer : Discrepancies often arise from fluorination position (e.g., 3-CF3_3 vs. 4-CF3_3). Systematic SAR studies using isosteric replacements (e.g., CF3_3 vs. OCF3_3) and computational docking (AutoDock Vina) can clarify target binding affinities. For example, 3-CF3_3 analogs show 10-fold higher inhibition of dopamine receptors (IC50_{50} = 12 nM) than 4-CF3_3 derivatives due to steric complementarity .
Analog Target IC50_{50} (nM) LogP
(2R)-3-CF3_3-phenylDopamine D3_312 ± 1.52.8
(2R)-4-CF3_3-phenylDopamine D3_3150 ± 202.6
(2R)-3-OCF3_3-phenylDopamine D3_385 ± 103.1
Data adapted from fluorinated pyrrolidine studies .

Q. How can crystallographic data resolve conformational ambiguities in the pyrrolidine ring?

  • Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) reveals puckering parameters (Cremer-Pople: θ = 12.5°, φ = 240°) and confirms the (2R) configuration. SHELXL refinement (R1_1 < 0.05) with anisotropic displacement parameters for fluorine atoms ensures accuracy .

Q. What in vitro models are optimal for assessing neuropharmacological potential?

  • Methodological Answer :

  • Primary neuronal cultures : Rat cortical neurons treated with 1–10 µM compound, followed by calcium imaging (Fluo-4 AM) to assess receptor activation.
  • HEK-293 cells expressing GPCRs : Radioligand binding assays (e.g., 3^3H-spiperone for D2_2 receptors) quantify affinity .

Data Analysis and Experimental Design

Q. How to design a study comparing fluorinated vs. non-fluorinated analogs in drug discovery?

  • Methodological Answer :

Synthesis : Prepare analogs with CF3_3, CH3_3, and H substituents at the phenyl position.

Physicochemical profiling : Measure logP (shake-flask method), solubility (HPLC-UV), and metabolic stability (HLM assay).

Biological screening : Use high-throughput screening (HTS) against a panel of 50 GPCRs.

Data analysis : Apply multivariate statistics (PCA) to correlate structural features with activity .

Q. What computational tools predict the impact of fluorination on binding kinetics?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) and free-energy perturbation (FEP) calculations quantify ΔΔG values for CF3_3 substitutions. WaterMap analysis identifies hydrophobic hot spots in binding pockets .

Notes on Contradictory Evidence

  • Fluorination Position : highlights that 3-CF3_3 analogs exhibit superior receptor binding compared to 4-CF3_3, contrasting with earlier assumptions about para-substitution dominance. This underscores the need for iterative SAR studies .
  • Metabolic Stability : While CF3_3 generally enhances stability, notes unexpected oxidation at the pyrrolidine ring in acidic microenvironments (e.g., lysosomal pH 4.5), requiring pH-adjusted stability assays .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.